Analgesic Potentiation vs. Ibuprofen
In a direct comparative pharmacological study, the tetrazole analogue of ibuprofen (2-[4-(2-methylpropyl)phenyl]-N-(2H-tetrazol-5-yl)propanamide) demonstrated potentiation of the analgesic effect relative to the parent drug, ibuprofen. The assay was conducted using an acetic acid-induced writhing model in mice. The study indicates a qualitative and quantitative shift in the analgesic response profile when the carboxylic acid is replaced by the 1H-tetrazole ring [1]. However, the specific ED50 values from this 1983 study are not present in the currently available search results.
| Evidence Dimension | In vivo analgesic activity (acetic acid writhing test in mice) |
|---|---|
| Target Compound Data | Qualitative potentiation over ibuprofen reported [1] |
| Comparator Or Baseline | Ibuprofen parent compound |
| Quantified Difference | Specific quantitative ED50 values unavailable in the accessed data. |
| Conditions | Acetic acid writhing model in mice [1] |
Why This Matters
Demonstrated potentiation over the parent drug is a critical data point for researchers seeking improved in vivo efficacy from an ibuprofen-derived scaffold and provides a clear biological rationale for selecting this tetrazole analog over the generic acid.
- [1] P. Valenti, A. Rampa, G. Fabbri, P. Giusti, L. Cima. Tetrazole Analogues of Ibuprofen and Flurbiprofen. Archiv der Pharmazie, Vol. 316 (9), 752-755. 1983. View Source
